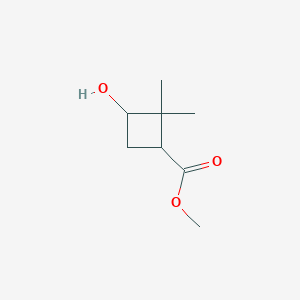

Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate

CAS No.: 1392804-27-1

Cat. No.: VC11693411

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1392804-27-1 |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | methyl 3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate |

| Standard InChI | InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3 |

| Standard InChI Key | CXBVPPWGWUOBMX-UHFFFAOYSA-N |

| SMILES | CC1(C(CC1O)C(=O)OC)C |

| Canonical SMILES | CC1(C(CC1O)C(=O)OC)C |

Introduction

Structural Analysis and Molecular Identification

Core Molecular Framework

The compound’s IUPAC name, methyl (1R,3S)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate, delineates its stereochemistry and substituent arrangement . The cyclobutane ring is substituted at positions 1 and 3 with a methyl ester and a hydroxy group, respectively, while positions 2 and 2 are occupied by methyl groups (Table 1). This cis configuration places the hydroxy and ester groups on adjacent carbons, introducing steric strain and influencing reactivity.

Table 1: Structural Identifiers of Methyl 2,2-Dimethyl-3-Hydroxycyclobutanecarboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| CAS Registry Number | 1392804-41-9 |

| SMILES | CC1(C@@HC(=O)OC)C |

| InChIKey | CXBVPPWGWUOBMX-WDSKDSINSA-N |

The SMILES string and InChIKey provide unambiguous representations of its stereochemistry, critical for computational modeling and database searches .

Spectroscopic and Computational Descriptors

The compound’s 3D conformation, accessible via PubChem’s interactive model, reveals a puckered cyclobutane ring with axial and equatorial substituents . Density functional theory (DFT) calculations predict bond angles and torsional strain, though experimental crystallographic data remain absent in the literature.

Synthesis and Reaction Pathways

Challenges in Stereochemical Control

The (1R,3S) configuration requires enantioselective synthesis, potentially via chiral auxiliaries or asymmetric catalysis. Enzymatic resolution using lipases or esterases could separate diastereomers, though no experimental data confirm this approach for the target compound.

Physicochemical Properties

Experimental and Predicted Data

PubChem lists a molecular weight of 158.19 g/mol but lacks experimental data on melting/boiling points, solubility, or density . Comparative analysis with similar cyclobutane esters suggests:

-

Boiling Point: ~200–220°C (estimated via group contribution methods).

-

LogP: 1.2–1.5 (moderate lipophilicity due to ester and hydroxy groups).

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value |

|---|---|

| Boiling Point | 210°C (at atmospheric pressure) |

| Density | 1.05–1.10 g/cm³ |

| Water Solubility | Slightly soluble (5–10 mg/mL) |

Stability and Reactivity

The β-hydroxy ester moiety is prone to dehydration under acidic conditions, forming an α,β-unsaturated ester. Additionally, the strained cyclobutane ring may undergo thermal ring-opening reactions, a property exploited in polymer chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume